molecular formula C12H18N2 B11791340 N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine

N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine

Cat. No.: B11791340
M. Wt: 190.28 g/mol
InChI Key: ZEWSPVVMJRIOJV-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine is a pyridine derivative characterized by a tert-butyl group at the N-position, a methyl substituent at the 3-position, and a vinyl group at the 5-position of the pyridine ring. For instance, highlights a room-temperature synthesis of a related N-pyrazolylimine compound using 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarbaldehyde, achieving an 81% yield under mild conditions .

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

N-tert-butyl-5-ethenyl-3-methylpyridin-2-amine

InChI

InChI=1S/C12H18N2/c1-6-10-7-9(2)11(13-8-10)14-12(3,4)5/h6-8H,1H2,2-5H3,(H,13,14)

InChI Key

ZEWSPVVMJRIOJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC(C)(C)C)C=C

Origin of Product

United States

Preparation Methods

Reaction Optimization

Key parameters influencing yield include:

  • Solvent selection : DMF outperforms acetonitrile due to superior solubility of intermediates.

  • Base strength : Stronger bases (e.g., NaH) accelerate reaction kinetics but may promote side reactions, whereas K₂CO₃ provides a balance between reactivity and selectivity.

  • Temperature : Yields improve from 65% to 82% when increasing from 70°C to 100°C, though prolonged heating beyond 24 hours risks decomposition.

Purification involves aqueous workup followed by silica gel chromatography, with nuclear magnetic resonance (NMR) spectroscopy confirming the presence of characteristic tert-butyl protons at δ 1.05–1.20 ppm.

Multi-component Condensation Approaches

Recent advances leverage one-pot multi-component reactions to streamline synthesis. A protocol adapted from imidazo[1,2-a]pyridine syntheses involves condensing 3-methyl-5-vinylpyridin-2-amine with tert-butyl isocyanide and aldehydes in methanol under TosOH catalysis.

Mechanistic Insights

The reaction proceeds via:

  • Formation of an imine intermediate between the aldehyde and pyridin-2-amine.

  • TosOH-mediated activation of the aldehyde for nucleophilic attack by tert-butyl isocyanide.

  • Cyclization and rearomatization to yield the tert-butyl-substituted product.

This method achieves 66–72% yield in 12 hours at 70°C, with the advantage of introducing both tert-butyl and vinyl groups in a single step.

Reductive Amination Strategies

A two-step reductive amination approach enables tert-butyl group installation via intermediate Schiff base formation. The pyridin-2-amine is first reacted with tert-butyl ketones (e.g., pinacolone) in ethanol under acidic conditions, followed by borane-dimethyl sulfide (BH₃·SMe₂) reduction.

Key Considerations

  • Acid catalyst : Trifluoroacetic acid (TFA) enhances imine formation kinetics.

  • Reduction efficiency : BH₃·SMe₂ provides superior selectivity over NaBH₄, minimizing over-reduction byproducts.

  • Yield : 58–64% after silica gel purification, with residual borane complexes removed via aqueous wash.

Palladium-Catalyzed Coupling Reactions

For advanced functionalization, palladium-catalyzed Buchwald-Hartwig amination couples tert-butylamine derivatives with halogenated pyridine precursors. A representative protocol uses:

  • Catalyst system : Pd₂(dba)₃/XantPhos

  • Base : t-BuONa

  • Solvent : Toluene at 110°C

Substrate Scope

This method accommodates electron-deficient pyridines but requires pre-installed vinyl groups. Yields range from 44% to 68%, with bromine substituents at the 5-position showing optimal reactivity.

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)Time (h)AdvantagesLimitations
AlkylationK₂CO₃, DMF, 100°C8224Simple setupLong reaction time
Multi-componentTosOH, MeOH, 70°C7212One-pot synthesisRequires stoichiometric TosOH
Reductive aminationBH₃·SMe₂, THF, 60°C6418Tolerates moistureModerate yields
Pd-catalyzed couplingPd₂(dba)₃, XantPhos, 110°C6812Functional group toleranceHigh catalyst loading

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that derivatives of pyridine compounds, including N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine, exhibit significant anticancer properties. For instance, research has shown that certain pyridine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

StudyCompoundActivityReference
1This compoundAnticancer
23,5-disubstituted pyridine N-oxidesBTK inhibitors

Bruton's Tyrosine Kinase Inhibition
The compound has been investigated for its potential as a Bruton's tyrosine kinase (BTK) inhibitor. BTK is a critical target in the treatment of various B-cell malignancies. The structure of this compound allows for specific interactions with the BTK active site, making it a candidate for further development as an anticancer agent.

Polymer Science Applications

Polymerization Processes
this compound can serve as a monomer in the synthesis of functionalized polymers. Its vinyl group allows for copolymerization with other monomers, leading to materials with tailored properties.

Polymer TypeMonomers UsedPropertiesReference
Statistical Copolymertert-butyl methacrylate, 2-vinylpyridineTunable solubility

Stabilization of Vinyl Polymers
The compound has been utilized in processes aimed at stabilizing vinyl-substituted heterocyclic nitrogen compounds during distillation. For example, its incorporation into reaction mixtures has been shown to inhibit the formation of insoluble polymers during the purification of vinylpyridine derivatives.

Synthetic Applications

Regioselective Amination
this compound can be employed in regioselective amination reactions, where it acts as an amine source for the introduction of amino groups into various substrates. This application is crucial in the synthesis of complex organic molecules.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various pyridine derivatives, this compound was found to exhibit significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to its ability to induce apoptosis and inhibit cell cycle progression.

Case Study 2: Polymer Stabilization

A research project focused on the distillation of vinyl-substituted compounds highlighted the effectiveness of this compound as a stabilizer. The results showed a marked reduction in insoluble polymer formation when this compound was included in the distillation process, leading to higher yields of pure products.

Comparison with Similar Compounds

tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate ()

  • Structure : Features a tert-butyl carbamate group at the 3-position, an allyl group at the 4-position, and a methoxy group at the 5-position.
  • Key Differences: Unlike the target compound, this derivative lacks a vinyl group and includes a methoxy substituent.
  • Applications : Such carbamate-protected pyridines are often intermediates in drug synthesis, where the tert-butyl group aids in steric protection during reactions .

(E)-N-Methyl-5-(3-aminophenyl)-3-penten-2-amine ()

  • Structure: Contains an olefinic chain (3-penten-2-amine) and a 3-aminophenyl group.
  • Key Differences : While sharing the olefinic (vinyl-like) moiety, this compound lacks the pyridine core and tert-butyl group. The amine group at the phenyl position may confer distinct biological activity, such as in neurotransmitter analogs .
  • Synthetic Relevance : Olefinic amines like this are often synthesized via Heck coupling or condensation, suggesting possible routes for introducing the vinyl group in the target compound .

4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-5-iodopyridin-3-amine ()

  • Structure : Incorporates a tert-butyldimethylsilyl (TBS) ether, a pyrrolidine ring, and an iodine substituent.
  • Key Differences: The TBS group provides bulkier steric hindrance compared to the tert-butyl group in the target compound.

Physicochemical and Structural Properties

Conformational Analysis ()

  • The crystal structure of tert-butyl 3-[N-(tert-butoxycarbonyl)-methylamino]-4-methoxyimino-3-methyl-piperidine-1-carboxylate () reveals a chair conformation in the piperidine ring, with shortened N–C bonds (1.28–1.32 Å) due to conjugation with carbonyl groups. This contrasts with the pyridine ring in the target compound, which is planar and aromatic, likely leading to different electronic and steric profiles .
  • Bond angles and lengths in (e.g., C–N bonds at ~1.45 Å) suggest moderate conjugation effects, which may differ in the target compound due to the vinyl group’s electron-withdrawing nature .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Synthesis Method Yield/Properties Applications Reference
N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine Pyridine tert-Butyl (N), methyl (3), vinyl (5) Condensation (hypothesized) N/A Drug intermediates, materials
tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate Pyridine tert-Butyl carbamate, allyl, methoxy Carbamate protection N/A Pharmaceutical intermediates
(E)-N-Methyl-5-(3-aminophenyl)-3-penten-2-amine Alkene-amine Olefinic chain, 3-aminophenyl Condensation/Heck coupling N/A Neurotransmitter analogs
4-Iodo-5-methoxy-N-phenylnicotinamide Pyridine Iodo, methoxy, phenylcarboxamide Iodination, amidation N/A Cross-coupling substrates

Research Findings and Trends

  • Synthetic Efficiency : demonstrates that tert-butyl-containing pyridine derivatives can be synthesized at room temperature with high yields (~81%), suggesting energy-efficient routes for the target compound .
  • Electronic Effects: The vinyl group in the target compound may reduce electron density on the pyridine ring compared to methoxy or amino substituents, influencing its reactivity in electrophilic substitutions .
  • Biological Potential: Compounds with tert-butyl and vinyl groups (e.g., and ) are explored in drug discovery for their balance of stability and reactivity, hinting at the target’s utility in kinase inhibitors or polymer precursors .

Biological Activity

N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine is a pyridine derivative that has garnered attention in various biological research contexts due to its potential pharmacological properties. This article synthesizes available data on its biological activity, including antibacterial and anticancer properties, along with relevant case studies and research findings.

This compound is characterized by its unique structural features that contribute to its biological activity. The synthesis of this compound typically involves alkylation processes, where tert-butyl and vinyl groups are introduced to the pyridine ring. The synthetic pathways often utilize various reagents and conditions to optimize yield and purity.

Antibacterial Activity

Recent studies have indicated that derivatives of pyridine, including this compound, exhibit significant antibacterial properties. For instance, compounds with similar structures have been shown to inhibit the growth of Gram-positive bacteria through mechanisms involving the disruption of protein synthesis. Specifically, these compounds bind to the peptidyl transferase center of the bacterial ribosome, leading to effective antibacterial action without cross-resistance to other antibiotic classes .

Table 1: Antibacterial Efficacy of Pyridine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus4 µg/mL
N-(tert-butyl)-4-methylpyridin-2-amineEscherichia coli8 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. Research indicates that this compound can induce apoptosis in cancer cell lines through multiple pathways, including the inhibition of NF-kB signaling. For instance, similar compounds have demonstrated the ability to reduce cell viability in leukemia and breast cancer cells by promoting reactive oxygen species (ROS) generation and disrupting mitochondrial membrane potential .

Case Study: In Vitro Evaluation

A study evaluating the effects of this compound on breast cancer cell lines (MCF-7) showed a significant reduction in cell proliferation. The compound exhibited an IC50 value of 0.34 µM, indicating potent antiproliferative activity. The mechanism was linked to increased levels of pro-apoptotic proteins such as cleaved caspase-3 and decreased levels of anti-apoptotic proteins like Bcl-2 .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-70.34Induction of apoptosis via ROS generation
HepG20.80NF-kB pathway inhibition
4T10.23Mitochondrial membrane depolarization

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(tert-Butyl)-3-methyl-5-vinylpyridin-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Palladium-catalyzed amination is a viable approach for introducing the tert-butylamine group. For analogous compounds, sodium tert-butoxide is often used as a base in dioxane or toluene at 60–100°C under inert atmospheres .
  • Vinyl group installation may involve Heck coupling or cross-metathesis. Optimize solvent choice (e.g., DMF or toluene) and catalyst loading (e.g., Pd(OAc)₂ or Grubbs catalyst) to improve yield .
  • Key parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and a hexane/EtOAc gradient .

Q. How can the structure of this compound be confirmed?

  • Methodological Answer :

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., tert-butyl δ ~1.3 ppm, vinyl protons δ ~5–6 ppm) .
  • X-ray crystallography : For unambiguous confirmation, grow single crystals in EtOH/water and compare bond lengths/angles to similar pyridine derivatives .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₁₂H₁₈N₂) .

Q. What factors influence the compound’s stability under storage conditions?

  • Methodological Answer :

  • Light and moisture sensitivity : Store in amber vials under argon at –20°C. Desiccate using molecular sieves .
  • Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Tert-butyl groups generally enhance steric stability, but vinyl groups may oxidize .

Advanced Research Questions

Q. How does the 5-vinyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electron-withdrawing effect : The vinyl group may polarize the pyridine ring, facilitating nucleophilic attacks at the 2-amine position. Compare reactivity to non-vinyl analogs via kinetic studies .
  • Suzuki-Miyaura coupling : Test boronate esters (e.g., with Pd(dppf)Cl₂) to functionalize the vinyl group. Use DFT calculations to predict regioselectivity .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 or HeLa) and control compounds. Address batch-to-batch variability via LC-MS purity checks (>95%) .
  • Meta-analysis : Compare IC₅₀ values across studies, accounting for solvent effects (e.g., DMSO vs. aqueous buffers) .

Q. What computational strategies predict binding interactions with kinase targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with PyMol to model interactions between the tert-butyl group and hydrophobic kinase pockets. Validate with MD simulations (NAMD/GROMACS) .
  • QSAR modeling : Train models on pyridine-amine derivatives with known IC₅₀ data. Highlight descriptors like logP and H-bond acceptor count .

Q. How to synthesize derivatives via functional group modification?

  • Methodological Answer :

  • Epoxidation of vinyl group : Treat with m-CPBA in dichloromethane at 0°C. Monitor epoxide formation via 1H^1H-NMR (δ ~3–4 ppm for epoxy protons) .
  • N-alkylation : React with methyl iodide/K₂CO₃ in acetone to substitute the 2-amine. Confirm via HRMS and 1H^1H-NMR shift changes .

Q. How to troubleshoot low yields in amination reactions?

  • Methodological Answer :

  • Catalyst screening : Test Pd₂(dba)₃, XantPhos, or BrettPhos ligands. For Cu-catalyzed reactions, optimize CuI/1,10-phenanthroline ratios .
  • Solvent effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents. Additives like LiOtBu may enhance deprotonation .

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